Cas no 161503-24-8 (1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 7-heptyl-2,4,5,7,8,8a-hexahydro-4-pentyl-,4-[(aminoiminomethyl)amino]butyl ester, (4R,7S,8aR)-)
![1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 7-heptyl-2,4,5,7,8,8a-hexahydro-4-pentyl-,4-[(aminoiminomethyl)amino]butyl ester, (4R,7S,8aR)- structure](https://pt.kuujia.com/scimg/cas/161503-24-8x500.png)
161503-24-8 structure
Nome do Produto:1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 7-heptyl-2,4,5,7,8,8a-hexahydro-4-pentyl-,4-[(aminoiminomethyl)amino]butyl ester, (4R,7S,8aR)-
1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 7-heptyl-2,4,5,7,8,8a-hexahydro-4-pentyl-,4-[(aminoiminomethyl)amino]butyl ester, (4R,7S,8aR)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 7-heptyl-2,4,5,7,8,8a-hexahydro-4-pentyl-,4-[(aminoiminomethyl)amino]butyl ester, (4R,7S,8aR)-
- 1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 7-heptyl-2,4,5,7,8,8a-hexahydro-4-pentyl-,4-[(aminoiminomethyl)amino]butyl e
- Batzelladine C
- 4-guanidinobutyl heptyl(pentyl)[?]carboxylate
- 161503-24-8
- (+)-Batzelladine C
-
- Inchi: InChI=1S/C27H48N6O2/c1-3-5-7-8-10-13-20-19-21-15-16-23-24(25(34)35-18-12-11-17-30-26(28)29)22(14-9-6-4-2)32-27(31-20)33(21)23/h20-22H,3-19H2,1-2H3,(H,31,32)(H4,28,29,30)
- Chave InChI: JHUNDPSWNACCLC-UHFFFAOYSA-N
- SMILES: CCCCCCCC1CC2N3C(=C(C(N=C3N1)CCCCC)C(OCCCC/N=C(\N)/N)=O)CC2
Propriedades Computadas
- Massa Exacta: 488.38424
- Massa monoisotópica: 488.384
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 17
- Complexidade: 774
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 118Ų
- XLogP3: 4.8
Propriedades Experimentais
- Densidade: 1.21
- Ponto de ebulição: 626°Cat760mmHg
- Ponto de Flash: 332.4°C
- Índice de Refracção: 1.603
- PSA: 118.33
1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 7-heptyl-2,4,5,7,8,8a-hexahydro-4-pentyl-,4-[(aminoiminomethyl)amino]butyl ester, (4R,7S,8aR)- Literatura Relacionada
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
161503-24-8 (1H-5,6,8b-Triazaacenaphthylene-3-carboxylicacid, 7-heptyl-2,4,5,7,8,8a-hexahydro-4-pentyl-,4-[(aminoiminomethyl)amino]butyl ester, (4R,7S,8aR)-) Produtos relacionados
- 1554500-09-2(4-ethyl(prop-2-yn-1-yl)amino-6-methylpyridine-3-carboxylic acid)
- 1888879-75-1(3-(aminomethyl)-3-propylcyclobutan-1-ol)
- 1448137-46-9(N-4-(4-methoxypiperidin-1-yl)phenylthiophene-3-carboxamide)
- 1908196-83-7(2-{4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline)
- 1363544-43-7(1,1’-(trans-1,2-Cyclohexanediyl)bis(3-heptylurea))
- 2098025-09-1(methyl 6-(4-cyanopiperidin-1-yl)pyrimidine-4-carboxylate)
- 2680549-20-4(3-2-(methoxymethoxy)phenyl-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1710293-76-7(2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane)
- 1235307-48-8(1-cyclohexyl-3-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}urea)
- 312605-92-8(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1,1'-biphenyl-4-carboxamide)
Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel

Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente
